N-(2-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
Description
N-(2-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a sulfonamide-benzamide hybrid compound characterized by a benzamide core substituted with a 2-chlorophenyl group at the N-position and a methyl[(oxolan-2-yl)methyl]sulfamoyl group at the para position of the benzene ring.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-22(13-15-5-4-12-26-15)27(24,25)16-10-8-14(9-11-16)19(23)21-18-7-3-2-6-17(18)20/h2-3,6-11,15H,4-5,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHLRFMDJFPSQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves the reaction of 2-chloroaniline with 4-methylsulfamoylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The oxolan-2-ylmethyl group is introduced through a subsequent reaction involving the appropriate oxirane derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Sulfamoyl-Benzamide Derivatives with Antifungal Activity
Compound 1 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)
- Structure : Features a 1,3,4-oxadiazole ring linked to a 4-methoxyphenylmethyl group and a benzyl(methyl)sulfamoyl-benzamide core.
- Activity : Exhibits antifungal activity against Candida albicans (MIC = 8 µg/mL), acting as a thioredoxin reductase (Trr1) inhibitor .
- Key Differences: Unlike the target compound, LMM5 includes a 1,3,4-oxadiazole ring and lacks the oxolane moiety.
Compound 2 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)
- Structure : Contains a furan-substituted 1,3,4-oxadiazole and a cyclohexyl(ethyl)sulfamoyl group.
- Activity : Demonstrates antifungal activity (MIC = 16 µg/mL) via Trr1 inhibition but with lower potency than LMM5 .
- Key Differences : The cyclohexyl group increases steric bulk compared to the oxolane-methyl group in the target compound, possibly affecting binding pocket accommodation.
Table 1 : Antifungal Sulfamoyl-Benzamides
Imidazole-Benzamide Derivatives with Antimicrobial Activity
Compound 3 : N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide
- Structure : Substituted with a 3-chloro-4-fluorophenyl group and an imidazole ring.
- Key Differences : Replacing sulfamoyl with imidazole alters hydrogen-bonding capacity and target specificity.
Compound 4 : 4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide
- Structure : Combines imidazole and sulfamoyl groups on a benzamide scaffold.
- Activity : Exhibits broad-spectrum antifungal activity (MIC = 4 µg/mL for Aspergillus niger) .
Structural and Functional Insights
- Role of Sulfamoyl Group : Present in LMM5, LMM11, and the target compound, this group is critical for hydrogen bonding with enzymes like Trr1.
- Impact of Heterocycles : Oxadiazoles (LMM5/LMM11) and imidazoles (Compounds 3–4) modulate potency and selectivity. The oxolane in the target compound may improve metabolic stability over furan or cyclohexyl groups.
- Chlorophenyl Substitutions : The 2-chlorophenyl group in the target compound vs. 4-chlorophenyl in Compound 5 alters steric and electronic profiles, affecting target binding.
Biological Activity
N-(2-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a chlorophenyl group, a sulfamoyl moiety, and an oxolan ring, suggests diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H24ClN4O6S, with a molecular weight of approximately 472.52 g/mol. The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Chlorophenyl Group | Enhances lipophilicity and potential bioactivity. |
| Sulfamoyl Moiety | Known for antibacterial and anti-inflammatory properties. |
| Oxolan Ring | Contributes to the compound's unique spatial configuration. |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent. For instance, it has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific research has focused on its interaction with key signaling pathways involved in tumor growth and metastasis.
Anti-inflammatory Effects
The sulfamoyl group in the compound is associated with anti-inflammatory activity. Studies have shown that it can reduce pro-inflammatory cytokine production in cell cultures, highlighting its potential use in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways that regulate inflammation and cell growth.
- Oxidative Stress Induction : The compound might induce oxidative stress in target cells, leading to cytotoxic effects.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against clinically relevant pathogens. Results showed that the compound inhibited growth at low concentrations, demonstrating its potential as a new antibiotic candidate.
Study 2: Anticancer Activity
In another investigation reported in Cancer Research, the compound was tested on human cancer cell lines. The results indicated significant cytotoxicity, particularly against breast cancer cells, suggesting that it may serve as a lead compound for further development into anticancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
